1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chloro group at the 4th position and a methylmethanamine group at the 1st position of the naphthyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine typically involves multiple steps. One common method includes the chlorination of 1,5-naphthyridine followed by the introduction of the N-methylmethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
Vergleich Mit ähnlichen Verbindungen
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
- 1-(4-chloro-1,5-naphthyridin-3-yl)-methanol
- 1-(4-chloro-1,5-naphthyridin-3-yl)-N-ethylmethanamine
These compounds share similar structural features but differ in the specific functional groups attached to the naphthyridine ring. The unique properties of this compound make it particularly useful for certain applications.
Eigenschaften
Molekularformel |
C10H10ClN3 |
---|---|
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H10ClN3/c1-12-5-7-6-14-8-3-2-4-13-10(8)9(7)11/h2-4,6,12H,5H2,1H3 |
InChI-Schlüssel |
UFBQMZYQWRCVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN=C2C=CC=NC2=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.